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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909 Get Quote

For researchers, scientists, and drug development professionals, BPR1K871 has emerged as

a promising multi-kinase inhibitor with significant anti-tumor activity across various cancer

models. This guide provides a comprehensive comparison of BPR1K871 with other kinase

inhibitors, supported by experimental data, to validate its therapeutic potential.

BPR1K871 is a quinazoline-based compound that primarily functions as a potent dual inhibitor

of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of

action involves the modulation of key signaling pathways, leading to anti-proliferative effects in

cancer cells.[1][3] This has been demonstrated in both hematological malignancies, such as

acute myeloid leukemia (AML), and solid tumors, including colorectal and pancreatic cancers.

[1][3][4]

Comparative Anti-Proliferative Activity
BPR1K871 has shown superior or comparable anti-proliferative activity against various cancer

cell lines when compared to other established kinase inhibitors. The following tables

summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory

concentration (IC50) values from in vitro studies.

Table 1: Comparative Anti-Proliferative Activity (EC50, nM) in AML Cell Lines
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Cell Line
BPR1K87
1

Sorafenib PKC412 Linifanib VX680
Baraserti
b

MOLM-13

(FLT3-ITD)
~5 >10000 14 13 480 28

MV4-11

(FLT3-ITD)
~5 1100 7 10 200 25

RS4-11

(FLT3-wt)
60 3300 100 25 1100 100

U937

(FLT3-

negative)

8050 1400 >10000 3350 >18000

Not

Determine

d

K562

(FLT3-

negative)

2300 >10000 >10000 7300 >20000

Not

Determine

d

Data sourced from a study on the discovery of BPR1K871.[1]

Table 2: Kinase Inhibitory Activity (IC50, nM)

Kinase BPR1K871

AURKA 22

AURKB 13

FLT3 19

Data sourced from a study on the development of a synthetic route for BPR1K871.[2]

In Vivo Anti-Tumor Efficacy
The anti-tumor effects of BPR1K871 have been validated in vivo using xenograft mouse

models. Intravenous administration of BPR1K871 resulted in significant tumor growth inhibition

in both AML and solid tumor models.
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Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models

Xenograft Model Treatment Tumor Growth Inhibition

MOLM-13 (AML) 1, 3, or 10 mg/kg, i.v.
Statistically significant (p <

0.05)

MV4-11 (AML) 1, 3, or 10 mg/kg, i.v.
Statistically significant (p <

0.05)

COLO205 (Colorectal) 3, 10, or 20 mg/kg, i.v.
Dose-dependent tumor

regression

Mia-PaCa2 (Pancreatic) 3, 10, or 20 mg/kg, i.v.
Dose-dependent tumor

regression

Data sourced from studies on the discovery and in vivo effects of BPR1K871.[1][5]

Signaling Pathway and Mechanism of Action
BPR1K871 exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle

regulation and proliferation. Its dual targeting of FLT3 and Aurora kinases disrupts critical

signaling cascades within cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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